1-(Difluoromethyl)-3-methoxybenzene
Description
1-(Difluoromethyl)-3-methoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8F2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |
InChI Key |
QDUCJVQXYFRBDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of 3-methoxybenzene using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . This reaction proceeds with good functional group tolerance and yields the desired product in high purity.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-methoxybenzene may involve large-scale difluoromethylation processes using commercially available difluoromethylating reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated phenols under specific conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed:
Oxidation: Difluoromethylated phenols.
Reduction: 1-Methyl-3-methoxybenzene.
Substitution: Halogenated derivatives of 1-(Difluoromethyl)-3-methoxybenzene.
Scientific Research Applications
1-(Difluoromethyl)-3-methoxybenzene has diverse applications in scientific research:
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-methoxybenzene: Similar structure but with a trifluoromethyl group, leading to different reactivity and properties.
1-(Difluoromethyl)-4-methoxybenzene: Positional isomer with the methoxy group at the para position, affecting its chemical behavior.
1-(Difluoromethyl)-3-hydroxybenzene: Hydroxy group instead of methoxy, altering its hydrogen bonding and reactivity.
Uniqueness: 1-(Difluoromethyl)-3-methoxybenzene is unique due to the specific positioning of the difluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical transformations and applications .
Biological Activity
1-(Difluoromethyl)-3-methoxybenzene, an organic compound with the molecular formula CHFO, is gaining attention in various fields, particularly in medicinal chemistry and biological research. This compound features a difluoromethyl group and a methoxy group attached to a benzene ring, which endows it with unique chemical properties that can influence its biological activity.
- Molecular Weight : 158.14 g/mol
- IUPAC Name : 1-(difluoromethyl)-3-methoxybenzene
- Canonical SMILES : COC1=CC=CC(=C1)C(F)F
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 158.14 g/mol |
| IUPAC Name | 1-(difluoromethyl)-3-methoxybenzene |
| InChI Key | QDUCJVQXYFRBDP-UHFFFAOYSA-N |
The biological activity of 1-(difluoromethyl)-3-methoxybenzene is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways. This interaction may lead to physiological effects that are of interest in pharmacological applications.
Antimicrobial Properties
Research indicates that compounds similar to 1-(difluoromethyl)-3-methoxybenzene exhibit antimicrobial activity. For instance, studies have shown that derivatives of methoxy-substituted benzenes can inhibit bacterial growth, suggesting potential for this compound in developing new antimicrobial agents .
Enzyme Inhibition
The compound's ability to act as a ligand in biochemical assays indicates its potential for enzyme inhibition. The presence of the difluoromethyl group may enhance binding affinity to certain enzymes, which could be exploited in drug design for targeting specific diseases.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of difluoromethylated compounds:
- Synthesis Techniques : The nucleophilic difluoromethylation of 3-methoxybenzene has been successfully conducted using reagents like TMS-CFH under basic conditions, yielding 1-(difluoromethyl)-3-methoxybenzene with high purity.
- Biological Evaluation : In vitro assays have been performed to assess the cytotoxicity and antiparasitic activity of structurally related compounds. For example, modifications in substituents significantly altered their efficacy against malaria parasites, highlighting the importance of chemical structure on biological activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(difluoromethyl)-3-methoxybenzene, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(Trifluoromethyl)-3-methoxybenzene | Trifluoromethyl group instead of difluoromethyl | Enhanced reactivity but different binding properties |
| 1-(Difluoromethyl)-4-methoxybenzene | Methoxy group at para position | Altered pharmacokinetics and enzyme interactions |
| 1-(Difluoromethyl)-3-hydroxybenzene | Hydroxy group instead of methoxy | Different hydrogen bonding capabilities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
